molecular formula C11H10ClNO6 B169768 Dimethyl 2-(4-chloro-2-nitrophenyl)malonate CAS No. 147124-32-1

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Cat. No.: B169768
CAS No.: 147124-32-1
M. Wt: 287.65 g/mol
InChI Key: XNQGJNNDVKLNQO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6. It is a derivative of malonic acid and features a nitro group and a chloro group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is considered hazardous. It is combustible and causes serious eye irritation . Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Dimethyl 2-(4-chloro-2-aminophenyl)malonate

    Substitution: Dimethyl 2-(4-substituted-2-nitrophenyl)malonate

    Hydrolysis: 2-(4-chloro-2-nitrophenyl)malonic acid

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-chloro-2-aminophenyl)malonate
  • Dimethyl 2-(4-bromo-2-nitrophenyl)malonate
  • Dimethyl 2-(4-methyl-2-nitrophenyl)malonate

Uniqueness

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is unique due to the presence of both a chloro and a nitro group on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGJNNDVKLNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369447
Record name dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147124-32-1
Record name dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred slurry of NaH (36.0 g, 1500 mmol) in NMP (1.0 L) was added dimethyl malonate (137.4 mL, 1200 mmol) drop wise. The reaction was cooled as needed to keep the internal temperature below 30 degrees Celsius. After gas evolution ceased, 2,4-dichloronitrobenzene (192 g, 1000 mmol) was added to the reaction. It was carefully heated to 65 degrees Celsius until the reaction was complete as determined by HPLC. The reaction was cooled to room temperature, and then poured over 500 mL ice mixed with 150 mL conc. HCl. The pH of the aqueous layer was adjusted to neutral using 1 N NaOH. The solids were removed by filtering through a coarse fritted filter, and rinsed with water (3 L). The yellow solids were allowed to dry overnight. Yield 261.5 g, 91%.
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
137.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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